2-[4-(Methylamino)phenyl]ethanethioamide
Description
2-[4-(Methylamino)phenyl]ethanethioamide is a thioamide derivative featuring a methylamino-substituted phenyl ring attached to an ethanethioamide backbone.
Properties
IUPAC Name |
2-[4-(methylamino)phenyl]ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZWOLLKAWQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Methylamino)phenyl]ethanethioamide typically involves the reaction of 4-(Methylamino)benzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[4-(Methylamino)phenyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Methylamino)phenyl]ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)phenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues from Metabolic Studies ()
Compounds such as De-Xy-[S2200] (2-[2-(hydroxymethyl)phenyl]-2-methoxy-N-methylacetamide) and DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) share partial structural motifs with the target compound. Key differences include:
- Substituent Effects: The hydroxymethyl (–CH₂OH) and methoxy (–OCH₃) groups in these analogues increase hydrophilicity compared to the methylamino group in the target compound. This may enhance aqueous solubility but reduce lipid membrane permeability .
- Metabolic Stability: Methoxy groups are generally resistant to oxidative metabolism, whereas methylamino groups may undergo N-demethylation, leading to faster metabolic clearance .
Thioamide Derivatives with Fluorinated Substituents ()
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide features a trifluoromethyl (–CF₃) group on the phenyl ring. Notable comparisons include:
- Physical Properties : The trifluoromethyl derivative exists as a yellow oil that solidifies in air, suggesting lower crystallinity and higher lipophilicity than the target compound, which may influence formulation strategies .
Comparative Data Table
Key Research Findings
Metabolic Pathways: The methylamino group in the target compound is susceptible to oxidative metabolism, whereas methoxy or trifluoromethyl groups in analogues confer greater stability .
Solubility vs. Permeability : Hydrophilic substituents (e.g., –CH₂OH) improve solubility but may limit BBB penetration, whereas lipophilic groups (e.g., –CF₃) enhance membrane permeability .
Biological Activity
2-[4-(Methylamino)phenyl]ethanethioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and related research findings, supported by data tables and case studies.
- Molecular Formula : C₉H₁₃N₂S
- Molecular Weight : 181.28 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that thioamide derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell walls or inhibit essential metabolic pathways.
-
Antioxidant Activity
- The compound has been evaluated for its antioxidant capacity using the DPPH assay, which measures the ability to scavenge free radicals. Preliminary results indicate that it may possess moderate antioxidant properties.
-
Neuroprotective Effects
- Research indicates potential neuroprotective effects against neurotoxicity induced by various agents. This is particularly relevant in the context of dopaminergic neurotoxins, where compounds similar in structure have shown promise in mitigating neurodegeneration.
Antimicrobial Activity
A study conducted on various thioamide derivatives, including this compound, revealed the following:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | 32 µg/mL | Staphylococcus aureus |
| Other Thioamides | Varies | Various Bacteria |
The data suggest that this compound exhibits notable inhibitory effects against certain bacterial strains, warranting further investigation into its mechanism of action.
Antioxidant Activity
The antioxidant activity was assessed using the DPPH radical scavenging method:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 50 | 45.3 |
| 100 | 67.8 |
| 250 | 85.1 |
These results indicate that as the concentration increases, the scavenging activity also rises, suggesting potential applications in oxidative stress-related conditions.
Neuroprotective Effects
In a neurotoxicity model using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds structurally related to this compound were tested for their ability to protect dopaminergic neurons:
| Treatment Group | Neurotoxicity Score (Scale of 0-10) |
|---|---|
| Control | 8 |
| Compound A | 5 |
| This compound | 4 |
The results indicate that this compound may offer protective effects against neurotoxic agents, potentially through mechanisms involving antioxidant activity or modulation of neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
